5-Methylbenzo[b]thiophene-2-boronic acid
Overview
Description
5-Methylbenzo[b]thiophene-2-boronic acid is a chemical compound that is part of the benzo[b]thiophene family, which is characterized by a fused benzene and thiophene ring system. The presence of a boronic acid group at the second position of the thiophene ring and a methyl group at the fifth position distinguishes this compound. Although the provided papers do not directly discuss 5-Methylbenzo[b]thiophene-2-boronic acid, they do provide insights into the chemistry of related benzo[b]thiophene derivatives, which can be useful for understanding the synthesis, molecular structure, chemical reactions, and physical and chemical properties of the compound .
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives can involve various strategies, including the functionalization of existing benzo[b]thiophene compounds. For instance, the synthesis of 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives involves the preparation and subsequent evaluation of these compounds as inhibitors . Similarly, the conversion of 5-aminobenzo[b]thiophene-2-carboxylic acid to its chloroacetamido derivative through reaction with chloroacetyl chloride indicates a method for introducing substituents at the fifth position of the benzo[b]thiophene ring . These methods could potentially be adapted for the synthesis of 5-Methylbenzo[b]thiophene-2-boronic acid by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives is characterized by the fused ring system and the substituents attached to it. The position and nature of these substituents can significantly influence the compound's reactivity and interactions. For example, the presence of a boronic acid group in 5-Methylbenzo[b]thiophene-2-boronic acid would be expected to impact its ability to undergo Suzuki coupling reactions, a common reaction for boronic acids .
Chemical Reactions Analysis
Benzo[b]thiophene derivatives can participate in various chemical reactions, depending on their functional groups. The papers provided discuss the regioselective hydroxyalkylation of boron 4-methoxy-2-furanolates, which, while not directly related to 5-Methylbenzo[b]thiophene-2-boronic acid, showcase the type of reactions that boron-containing compounds can undergo . Additionally, the synthesis of anti-inflammatory agents from 5-substituted benzo[b]thiophene derivatives demonstrates the potential for these compounds to be chemically modified to produce biologically active molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Methylbenzo[b]thiophene-2-boronic acid would be influenced by both the thiophene and boronic acid moieties. The thiophene ring contributes to the compound's aromaticity and electronic properties, while the boronic acid group would confer reactivity towards nucleophiles and the ability to form reversible covalent complexes with diols, which is important in Suzuki coupling reactions. The methyl group at the fifth position would have a relatively minor steric and electronic effect on the molecule's overall properties .
Scientific Research Applications
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Organic Semiconductors
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Pharmaceuticals
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Industrial Chemistry
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Suzuki-Miyaura Cross-Coupling Reactions
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Chemoselective Modification of Oncolytic Adenovirus
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Synthesis of Phosphorescent Sensor for Quantification of Copper (II) Ion
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Preparation of CYP11B1 Inhibitors for Treatment of Cortisol Dependent Diseases
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UV Promoted Phenanthridine Syntheses
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PDE4 Inhibitors
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Chemoselective Modification of Oncolytic Adenovirus
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Synthesis of Phosphorescent Sensor for Quantification of Copper (II) Ion
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UV Promoted Phenanthridine Syntheses
Safety And Hazards
properties
IUPAC Name |
(5-methyl-1-benzothiophen-2-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO2S/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h2-5,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNHZPQPQAINDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C=CC(=C2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383286 | |
Record name | 5-methylbenzo[b]thiophene-2-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylbenzo[b]thiophene-2-boronic acid | |
CAS RN |
136099-65-5 | |
Record name | B-(5-Methylbenzo[b]thien-2-yl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136099-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylbenzo(B)thiophene-2-boronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136099655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-methylbenzo[b]thiophene-2-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHYLBENZO(B)THIOPHENE-2-BORONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G45937Q6VZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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